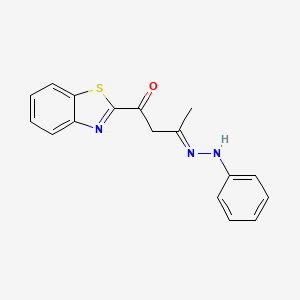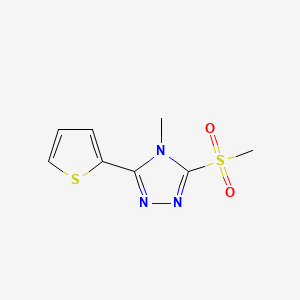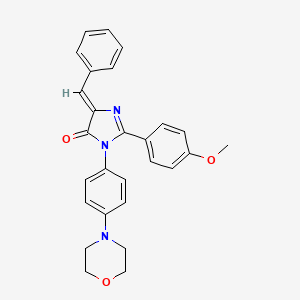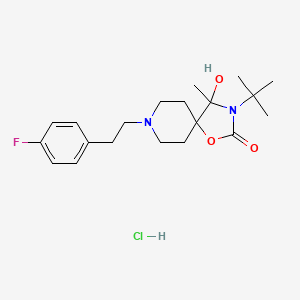
1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound features a benzothiazole moiety, which is a fused heterocyclic structure containing both benzene and thiazole rings. The presence of the benzothiazole ring imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) typically involves the condensation of 2-hydrazinobenzothiazole with 1,3-butanedione derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of fluorescent sensors and materials for electronic applications.
Wirkmechanismus
The mechanism of action of 1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or interfere with cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-(2-Benzothiazolyl)-1,3-butanedione: Lacks the phenylhydrazone moiety but shares the benzothiazole core.
1-(2-Benzothiazolyl)-2,4-pentanedione: Similar structure with different substituents on the butanedione moiety.
Uniqueness: 1-(2-Benzothiazolyl)-1,3-butanedione 3-(phenylhydrazone) is unique due to the presence of both the benzothiazole and phenylhydrazone moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
86319-91-7 |
|---|---|
Molekularformel |
C17H15N3OS |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(3E)-1-(1,3-benzothiazol-2-yl)-3-(phenylhydrazinylidene)butan-1-one |
InChI |
InChI=1S/C17H15N3OS/c1-12(19-20-13-7-3-2-4-8-13)11-15(21)17-18-14-9-5-6-10-16(14)22-17/h2-10,20H,11H2,1H3/b19-12+ |
InChI-Schlüssel |
FUZKQTUYCHZESE-XDHOZWIPSA-N |
Isomerische SMILES |
C/C(=N\NC1=CC=CC=C1)/CC(=O)C2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B12713874.png)




![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)








